2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the benzimidazole ring, chlorobenzyl group, and methoxyphenyl moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and a suitable aldehyde under acidic conditions. The chlorobenzyl group can be introduced via nucleophilic substitution reactions. The final step often involves the condensation of the benzimidazole derivative with 4-hydroxy-3-methoxybenzaldehyde in the presence of a hydrazide to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. The chlorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is unique due to the presence of the 4-hydroxy-3-methoxyphenyl group, which may confer distinct biological activities and chemical reactivity. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C25H23ClN4O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-16(17-11-12-22(31)23(13-17)33-2)28-29-24(32)15-34-25-27-20-9-5-6-10-21(20)30(25)14-18-7-3-4-8-19(18)26/h3-13,31H,14-15H2,1-2H3,(H,29,32)/b28-16+ |
InChI Key |
JTHKMFGQRIMNGP-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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